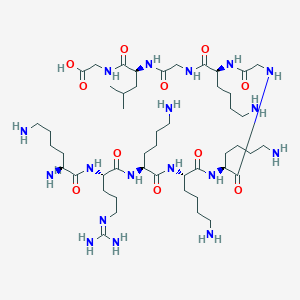
2,2',2''-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three 7-bromo-9,9-dipropyl-9H-fluorene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene) typically involves a multi-step process. One common method includes the bromination of 9,9-dipropyl-9H-fluorene followed by a coupling reaction with benzene-1,3,5-triyl trihalide. The reaction conditions often require the use of a strong base, such as potassium tert-butoxide, and a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The fluorene moieties can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield methoxy-substituted derivatives.
Scientific Research Applications
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene) has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: Employed in the synthesis of novel polymers and materials with unique optical and electronic characteristics.
Chemical Sensors: Utilized in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene) involves its interaction with molecular targets through its electronic and steric properties. The compound can engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces, influencing its behavior in various applications. The pathways involved often include electron transfer processes and conformational changes that affect its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile: Similar in structure but with acetonitrile groups instead of fluorene moieties.
Benzene-1,3,5-triyl triformate: Contains formate groups instead of brominated fluorene groups.
Uniqueness
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene) is unique due to its combination of brominated fluorene groups and a central benzene core, providing distinct electronic properties and reactivity compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics and structural stability.
Properties
CAS No. |
500224-48-6 |
|---|---|
Molecular Formula |
C63H63Br3 |
Molecular Weight |
1059.9 g/mol |
IUPAC Name |
2-[3,5-bis(7-bromo-9,9-dipropylfluoren-2-yl)phenyl]-7-bromo-9,9-dipropylfluorene |
InChI |
InChI=1S/C63H63Br3/c1-7-25-61(26-8-2)55-34-40(13-19-49(55)52-22-16-46(64)37-58(52)61)43-31-44(41-14-20-50-53-23-17-47(65)38-59(53)62(27-9-3,28-10-4)56(50)35-41)33-45(32-43)42-15-21-51-54-24-18-48(66)39-60(54)63(29-11-5,30-12-6)57(51)36-42/h13-24,31-39H,7-12,25-30H2,1-6H3 |
InChI Key |
QAWREBVAAYUYPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C2=C(C=CC(=C2)C3=CC(=CC(=C3)C4=CC5=C(C=C4)C6=C(C5(CCC)CCC)C=C(C=C6)Br)C7=CC8=C(C=C7)C9=C(C8(CCC)CCC)C=C(C=C9)Br)C2=C1C=C(C=C2)Br)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide](/img/structure/B14242033.png)
![(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol](/img/structure/B14242035.png)
![Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B14242042.png)

![N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide](/img/structure/B14242051.png)
![5,8-Methanoimidazo[1,5-A]pyrazine](/img/structure/B14242062.png)
![acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol](/img/structure/B14242063.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)



![N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide](/img/structure/B14242086.png)

